amino}propanoic acid CAS No. 1179771-60-8](/img/structure/B1530247.png)

3-{[(3-Methylphenyl)methyl](phenyl)amino}propanoic acid

Übersicht

Beschreibung

“3-{(3-Methylphenyl)methylamino}propanoic acid” is an organic compound with the molecular formula C17H19NO2 and a molecular weight of 269.34 . It is also known as β-Alanine, N-[(3-methylphenyl)methyl]-N-phenyl- .

Molecular Structure Analysis

The InChI code for “3-{(3-Methylphenyl)methylamino}propanoic acid” is 1S/C17H19NO2/c1-14-6-5-7-15(12-14)13-18(11-10-17(19)20)16-8-3-2-4-9-16/h2-9,12H,10-11,13H2,1H3,(H,19,20) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-{(3-Methylphenyl)methylamino}propanoic acid” include a molecular weight of 269.34 .

Wissenschaftliche Forschungsanwendungen

Renewable Building Block for Benzoxazine Formation

3-(4-Hydroxyphenyl)propanoic acid, a compound structurally related to 3-{(3-Methylphenyl)methylamino}propanoic acid, has been explored as a renewable building block for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation. This approach provides a sustainable alternative to phenol, offering specific properties of benzoxazine to aliphatic hydroxyl-bearing molecules or macromolecules, potentially paving the way towards a multitude of applications in materials science (Acerina Trejo-Machin et al., 2017).

Antimicrobial Activity

Derivatives of similar structures have shown good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, and significant antifungal activity against Candida tenuis and Aspergillus niger. This suggests potential applications in developing antimicrobial and antifungal agents (Kristina Mickevičienė et al., 2015).

Polymorphism and Hydrogen Bonding

The study of polymorphism and hydrogen bonding in amino alcohol salts with quinaldinate, including compounds similar to 3-{(3-Methylphenyl)methylamino}propanoic acid, provides insights into the structural characteristics and interactions that can influence the development of new pharmaceuticals or materials with specific properties (Nina Podjed & B. Modec, 2022).

Organic Sensitizers for Solar Cell Applications

Novel organic sensitizers for solar cell applications, which include structural motifs related to 3-{(3-Methylphenyl)methylamino}propanoic acid, have shown high efficiency in converting incident photons to current. Such compounds could significantly impact the development of efficient and sustainable solar energy technologies (Sanghoon Kim et al., 2006).

Asymmetric Synthesis and Biocatalysis

The asymmetric synthesis and biocatalysis involving similar compounds have been explored for producing chiral intermediates for antidepressant drugs, demonstrating the potential of these compounds in pharmaceutical manufacturing processes (Y. Choi et al., 2010).

These applications highlight the diverse potential of 3-{(3-Methylphenyl)methylamino}propanoic acid in scientific research, from material science to pharmaceuticals and renewable energy solutions. The cited works offer a glimpse into the ongoing exploration and utilization of this compound and related structures in various domains of scientific inquiry.

Safety And Hazards

The safety information for “3-{(3-Methylphenyl)methylamino}propanoic acid” indicates that it should be handled with care. The compound is associated with hazard statements H315, H319, and H335, which correspond to skin irritation, eye irritation, and respiratory irritation, respectively . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling the compound .

Eigenschaften

IUPAC Name |

3-[N-[(3-methylphenyl)methyl]anilino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-14-6-5-7-15(12-14)13-18(11-10-17(19)20)16-8-3-2-4-9-16/h2-9,12H,10-11,13H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTPBLITRCPBRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN(CCC(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(3-Methylphenyl)methyl](phenyl)amino}propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

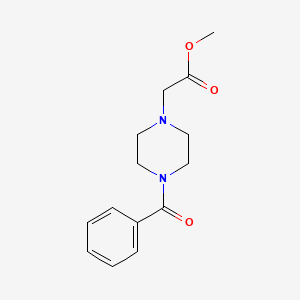

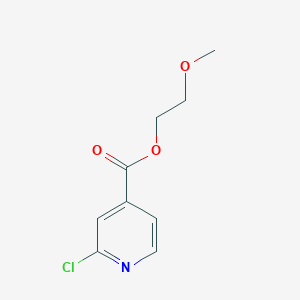

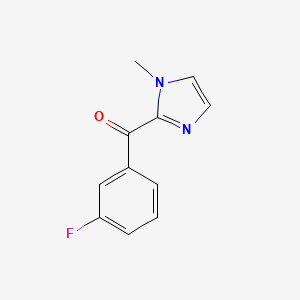

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B1530164.png)

![2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1530168.png)

amine](/img/structure/B1530182.png)